molecular formula C22H41NO3 B12745749 N-Oleoyl-4-aminobutyric acid CAS No. 133177-46-5

N-Oleoyl-4-aminobutyric acid

Katalognummer: B12745749
CAS-Nummer: 133177-46-5
Molekulargewicht: 367.6 g/mol
InChI-Schlüssel: NFYDTZXYPVTQHJ-KTKRTIGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Oleoyl-4-aminobutyric acid is a compound with the molecular formula C22H41NO3. It is a derivative of gamma-aminobutyric acid (GABA) where the amino group is acylated with oleic acid. This compound is part of the N-acyl amino acids family, which are known for their role in various biological processes and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Oleoyl-4-aminobutyric acid typically involves the acylation of 4-aminobutyric acid with oleic acid. This reaction can be carried out using various coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

large-scale synthesis would likely involve similar acylation reactions with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-Oleoyl-4-aminobutyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in cellular signaling and metabolism.

    Medicine: Potential therapeutic applications due to its structural similarity to GABA, which is a key neurotransmitter.

    Industry: Possible use in the formulation of bioactive compounds and materials.

Wirkmechanismus

The mechanism of action of N-Oleoyl-4-aminobutyric acid involves its interaction with various molecular targets. It is believed to modulate the activity of GABA receptors, influencing neurotransmission. Additionally, it may interact with other signaling pathways, including those involving fatty acid amides and endocannabinoids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Linoleoyl-4-aminobutyric acid
  • N-Arachidonoyl-4-aminobutyric acid
  • N-Palmitoyl-4-aminobutyric acid

Uniqueness

N-Oleoyl-4-aminobutyric acid is unique due to its specific fatty acid moiety (oleic acid), which imparts distinct physicochemical properties and biological activities compared to other N-acyl amino acids. Its specific interactions with molecular targets and pathways also differentiate it from similar compounds .

Eigenschaften

CAS-Nummer

133177-46-5

Molekularformel

C22H41NO3

Molekulargewicht

367.6 g/mol

IUPAC-Name

4-[[(Z)-octadec-9-enoyl]amino]butanoic acid

InChI

InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22(25)26/h9-10H,2-8,11-20H2,1H3,(H,23,24)(H,25,26)/b10-9-

InChI-Schlüssel

NFYDTZXYPVTQHJ-KTKRTIGZSA-N

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC(=O)O

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.